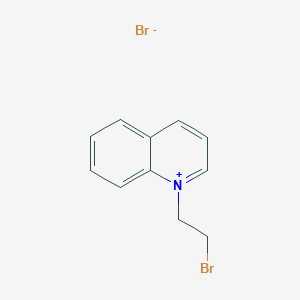
1-(2-Bromoethyl)quinolinium Bromide
Cat. No. B8321396
M. Wt: 317.02 g/mol
InChI Key: RIDWLIMMWZIDGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04010156
Procedure details


A solution of quinoline (20 ml) in 200 ml of 1,2-dibromoethane was heated under nitrogen at 70° C. for 18 hours. The crystalline solid was filtered, washed with dichloromethane and recrystallized from methanol-ether. Collected 32 g (65 per cent yield) m.p. 205°-207° C. Nmr (D2O) 4.22 (t, 2), 5.63 (t, 2), 7.8 - 8.6 (m, 5), 9.1 - 9.6 (m, 3).


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:11][CH2:12][CH2:13]Br>>[Br-:11].[Br:11][CH2:12][CH2:13][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol-ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
32 g (65 per cent yield) m.p. 205°-207° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Br-].BrCC[N+]1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
